N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives are known for their diverse applications in various fields such as medicine, agriculture, and material science. The adamantane moiety in the compound provides unique structural and chemical properties, making it a subject of interest in scientific research .
Mechanism of Action
Target of Action
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide is a complex compound with a unique structure that allows it to interact with various biological targets. Similar compounds have been known to interact with a variety of targets, including enzymes like carbonic anhydrase .
Mode of Action
It’s known that the compound forms non-covalent interactions with its targets . These interactions can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of pathways, including those involved in antibacterial, antifungal, anticancer, antiviral, trypanosomicidal, and anti-leishmanial activities .
Pharmacokinetics
It’s known that the incorporation of an adamantyl moiety into several molecules results in compounds with relatively high lipophilicity, which in turn can modulate the bioavailability of these molecules .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have a variety of effects depending on the specific targets and pathways it interacts with .
Biochemical Analysis
Biochemical Properties
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues . The compound’s interaction with carbonic anhydrase is characterized by strong hydrogen bonding and hydrophobic interactions, which enhance its binding affinity and specificity . Additionally, this compound has been shown to inhibit the activity of certain proteases, thereby modulating protein degradation pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound modulates gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function . In cancer cells, this compound has demonstrated the ability to induce apoptosis, thereby inhibiting tumor growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of carbonic anhydrase, inhibiting its enzymatic activity and disrupting pH regulation . Additionally, it interacts with proteases, leading to enzyme inhibition and subsequent modulation of protein degradation pathways . These interactions result in changes in gene expression and cellular signaling, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . The compound’s effects may diminish over time due to cellular adaptation mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target enzyme activity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability and pharmacokinetics, ultimately affecting its therapeutic efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s high lipophilicity facilitates its passive diffusion across cell membranes, allowing it to accumulate in lipid-rich compartments . Additionally, this compound can bind to serum proteins, influencing its distribution and bioavailability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm, where it interacts with target enzymes and proteins . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments . This subcellular localization is crucial for its activity and function, as it ensures proximity to its molecular targets .
Preparation Methods
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide typically involves the following steps:
Starting Material: The synthesis begins with adamantane-1-carbohydrazide.
Formation of Thiosemicarbazide: The adamantane-1-carbohydrazide is treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole analogues.
Chemical Reactions Analysis
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include bases for substitution reactions and oxidizing or reducing agents for redox reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and antiviral activities.
Material Science: The unique structural properties of the adamantane moiety make it useful in the development of new materials with specific characteristics.
Agriculture: Thiadiazole derivatives are known for their applications in agriculture as potential pesticides and herbicides.
Comparison with Similar Compounds
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide can be compared with other similar compounds such as:
- N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- (4-bromophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
These compounds share the adamantane and thiadiazole moieties but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3OS/c15-7-11(19)16-13-18-17-12(20-13)14-4-8-1-9(5-14)3-10(2-8)6-14/h8-10H,1-7H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTBBANBNFUNTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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